molecular formula C12H14O3S B14284676 1-(Benzenesulfonyl)-4-methylpent-1-en-3-one CAS No. 137958-30-6

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one

Cat. No.: B14284676
CAS No.: 137958-30-6
M. Wt: 238.30 g/mol
InChI Key: ZROANXKSTPLOTG-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions. For example, the reaction of benzenesulfonyl chloride with 4-methylpent-1-en-3-one in the presence of a base such as sodium hydroxide can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzenesulfonic acid, while reduction can produce benzenesulfinate or benzenesulfide derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: An organosulfur compound with similar reactivity but different applications.

    Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides and sulfonate esters.

    p-Toluenesulfonyl chloride: Another sulfonyl chloride with similar chemical properties but different uses.

Uniqueness

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one is unique due to its specific structure, which combines a benzenesulfonyl group with a pentenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

137958-30-6

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-methylpent-1-en-3-one

InChI

InChI=1S/C12H14O3S/c1-10(2)12(13)8-9-16(14,15)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

ZROANXKSTPLOTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C=CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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